2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione
Description
Properties
IUPAC Name |
2,4-dihydro-1H-[1,2,4]triazino[3,4-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-8-5-14-9(16)6-3-1-2-4-7(6)11-10(14)13-12-8/h1-4H,5H2,(H,11,13)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKGFJDTWFAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC2=NC3=CC=CC=C3C(=O)N21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates . The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Properties
Research indicates that 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Studies : Compounds derived from this structure showed potent inhibitory effects on cancer cell proliferation. One study highlighted derivatives that demonstrated GI50 values as low as 0.25 μM against ovarian cancer cells .
- Mechanism of Action : The compound interferes with DNA synthesis and induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Antimicrobial and Antiviral Activities
The compound also exhibits antimicrobial and antiviral properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were effective against resistant strains .
- Antiviral Potential : Related compounds have demonstrated antiviral activities against various viruses by inhibiting viral replication processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione has been extensively studied to optimize its biological activity:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 6-Ethoxy-2H-[1,2,4]triazino[4,3-c]quinazoline | Quinazoline derivative | Antimicrobial activity |
| 2-Amino-4(3H)-quinazolinone | Quinazolinone | Anticancer properties |
| 7-Aryl-7H-pyrrolo[2',3':5,6]pyrido[3',2':5]quinazoline | Pyridoquinazoline | Antiviral activity |
| 5-Arylamino-1,2,4-triazin-6(1H)-one | Triazinone | Inhibitory effects on DNA helicase |
Case Studies
Several studies have documented the efficacy of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione in therapeutic applications:
- Anticancer Research : A study reported that certain derivatives exhibited strong anticancer effects against colon cancer cell lines with GI50 values ranging from 0.41 to 0.69 μM .
- Antibacterial Studies : Another investigation evaluated the antimicrobial activities of various derivatives against standard bacterial strains using the agar well diffusion method. Most compounds displayed moderate to strong activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
[1,2,4]Triazino[2,3-c]quinazoline Derivatives
Key Features :
- Structure : Triazine fused at positions 2,3-c of quinazoline.
- Substituents : Thio-groups at position 6 and alkyl/aryl groups at position 3.
- Activity: Anticancer: Compound 6-{[2-(diethylamino)ethyl]thio}-3-(4-methoxyphenyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (Fig. 9 in ) demonstrated selective inhibition of colon cancer cell lines (GI₅₀ = 0.32–1.28 μM) . Antimicrobial: 6-Thioxo derivatives showed activity against Staphylococcus aureus and Aspergillus niger (MIC = 12.5–50 μg/mL) .
- SAR Insights : Substituent order at position 6: Et > Pyr > i-Pr > Me for anticancer potency .
Comparison :
- The [3,4-b]quinazoline isomer (target compound) differs in triazine-quinazoline fusion positioning, which alters electron distribution and steric effects. This may explain its distinct selectivity compared to [2,3-c] analogs.
[1,2,4]Triazino[3,4-e]purine-diones
Key Features :
Comparison :
- However, the target compound’s quinazoline-dione system may prioritize DNA intercalation or topoisomerase inhibition .
[1,2,4]Triazino[5,6-b]quinoxaline Derivatives
Key Features :
- Structure: Triazine fused with quinoxaline at positions 5,6-b.
- Substituents : Thiols and hydrazine derivatives at position 3.
- Activity: Limited explicit data, but quinoxaline moieties are associated with antiviral and antimicrobial properties .
Comparison :
- The quinoxaline system’s planar structure may enhance DNA binding, but the absence of a dione group reduces electrophilicity compared to the target compound.
Triazolothiadiazole and Triazolotriazine Systems
Key Features :
- Structure : Triazole fused with thiadiazole (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) or triazine.
- Substituents : Pyridyl, naphthyl, or alkyl groups.
- Activity: Antimicrobial: Broad-spectrum activity against bacteria and fungi . Anti-inflammatory: Pyrrolo-triazinoquinazolines showed 20% higher efficacy than reference drugs in inflammation models .
Comparison :
- Thiadiazole rings introduce sulfur atoms, improving membrane permeability. However, the triazinoquinazoline-dione system’s dual electron-deficient rings may offer stronger π-π stacking with biological targets .
Structural and Pharmacokinetic Differences
Critical Research Findings
- Electron-Deficient Cores : The target compound’s deshielded protons at positions 8 and 10 enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
- Synthetic Flexibility : Thiolate intermediates (e.g., potassium salts) enable efficient derivatization at position 6, a strategy less feasible in purine-based analogs .
- Toxicity Profile: Pyrrolo-triazinoquinazolines exhibit lower acute toxicity (LD₅₀ = 500–1500 mg/kg) compared to non-pyrrolo derivatives, suggesting fused rings modulate safety .
Biological Activity
2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family and has been investigated for its potential as an anticancer, antibacterial, and antiviral agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione includes a triazine ring fused with a quinazoline moiety. Its molecular formula is , and it is characterized by the following structural features:
- Triazine ring : Contributes to the compound's biological activity through interactions with cellular targets.
- Quinazoline backbone : Known for its role in various pharmacological properties.
The biological activity of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione is primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound interacts with specific molecular targets within cells, leading to cytotoxic effects.
Key Mechanisms:
- DNA Interference : Inhibits DNA replication processes.
- Apoptosis Induction : Triggers programmed cell death in malignant cells.
- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth.
Anticancer Activity
Research has demonstrated that 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In a study evaluating anticancer properties against 60 cell lines from the National Cancer Institute (NCI), several derivatives showed promising results with GI50 values indicating potent activity against colon cancer (GI50 at 0.41–0.69 μM) and ovarian cancer (GI50 at 0.25–5.01 μM) .
Antibacterial Activity
This compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Compounds derived from this scaffold demonstrated moderate antibacterial activity with inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .
- The structure-activity relationship studies indicated that modifications at specific positions on the quinazoline-dione backbone could enhance antibacterial efficacy .
Case Studies
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| Compound 13 | Antibacterial | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Antibacterial | Escherichia coli | 15 | 75 |
| Compound 3.1 | Anticancer | Colon Cancer Cells | - | 0.41–0.69 |
| Compound 14a | Antibacterial | Candida albicans | 11 | 70 |
Structure-Activity Relationship (SAR)
The SAR studies have shown that specific substitutions on the triazine and quinazoline rings significantly affect the biological activity of the derivatives. For example:
Q & A
Basic: How can researchers optimize the synthesis of 2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters and precursor selection. For example:
- Precursor Modification: Substituents in positions 3, 8, 9, and 10 (e.g., halogens or methyl groups) significantly influence reaction efficiency and product stability. Use LC-MS (APCI) to monitor intermediates and validate structural integrity .
- Cyclocondensation Methods: Compare Method A (sulfur disulfide, ethanol, KOH) with Method B (potassium O-ethyl dithiocarbonate in 2-propanol). Method B offers higher yields (64–99%), improved safety, and reduced by-products .
- Recrystallization: Purify products using ethanol/chloroform mixtures (e.g., 40:10 v/v) to isolate pure compounds, as demonstrated in analogous triazinoquinazoline syntheses .
Advanced: What computational strategies can predict reaction pathways for novel triazinoquinazoline derivatives?
Methodological Answer:
Integrate quantum chemical calculations with information science to design reactions in silico:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach combines computational predictions with experimental validation, narrowing optimal conditions by 30–50% .
- AI-Driven Simulations: Tools like COMSOL Multiphysics enable virtual screening of substituent effects on electronic properties, reaction kinetics, and thermodynamic stability. AI algorithms can prioritize synthetic routes with minimal by-products .
Basic: What experimental techniques are critical for characterizing triazinoquinazoline derivatives?
Methodological Answer:
Employ a multi-modal analytical workflow:
- Chromatography: Use TLC with chloroform/methanol (19:1 v/v) to monitor reaction progress .
- Spectroscopy: Confirm structures via LC-MS (APCI) for molecular weight validation and NMR for substituent positioning .
- Crystallography: X-ray diffraction resolves crystal packing and stereochemical configurations, essential for structure-activity relationship (SAR) studies.
Advanced: How can researchers resolve contradictions in biological activity data for triazinoquinazoline analogs?
Methodological Answer:
Address discrepancies through systematic SAR and methodological rigor:
- Pharmacophore Mapping: Compare substituent effects (e.g., thio-group in position 6 vs. methyl in position 3) on antimicrobial vs. cytotoxic activity. For example, thio-groups enhance activity against Staphylococcus aureus, while methyl groups may reduce cytotoxicity .
- Standardized Assays: Replicate studies under controlled conditions (e.g., MIC values for antimicrobial tests) to minimize variability. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) .
Basic: What safety protocols are essential for handling triazinoquinazoline derivatives in the lab?
Methodological Answer:
Adhere to institutional chemical hygiene plans:
- Risk Mitigation: Use fume hoods for reactions involving volatile solvents (e.g., ethanol, 2-propanol) or sulfur disulfide .
- Training: Complete 100% score on safety exams covering spill management, PPE usage, and waste disposal .
- Data Integrity: Implement encryption protocols for sensitive research data, as recommended for chemical software systems .
Advanced: How can factorial design improve the efficiency of triazinoquinazoline synthesis?
Methodological Answer:
Apply multi-factor optimization frameworks:
- Orthogonal Design: Test variables (e.g., temperature, solvent ratio, catalyst loading) systematically to identify optimal conditions. For example, a 3^3 factorial design can reduce experimental runs by 50% while maximizing yield .
- Response Surface Methodology (RSM): Model interactions between factors (e.g., reaction time vs. pH) to predict ideal synthesis parameters .
Advanced: What methodologies address challenges in isolating triazinoquinazoline by-products?
Methodological Answer:
Optimize separation technologies:
- Membrane Filtration: Use nanofiltration membranes to isolate low-molecular-weight by-products (e.g., unreacted precursors) .
- Chromatographic Techniques: Employ preparative HPLC with gradient elution (e.g., acetonitrile/water) for high-purity isolation. Reference LC-MS data to identify and quantify impurities .
Basic: How do substituent positions influence the biological activity of triazinoquinazoline derivatives?
Methodological Answer:
Correlate structural features with activity via SAR studies:
- Position 6: Thio-groups enhance antimicrobial activity (e.g., against Aspergillus niger) but may reduce solubility. Potassium thiolates (e.g., compounds 2.1–2.26) show improved bioavailability .
- Positions 8–10: Halogen substituents (Cl, Br) increase electronegativity, enhancing interactions with bacterial enzymes .
Advanced: Can machine learning models predict novel triazinoquinazoline applications in drug discovery?
Methodological Answer:
Leverage AI for predictive modeling:
- Data Curation: Train models on datasets linking substituent patterns to bioactivity (e.g., MIC values, IC50). Include physicochemical properties (logP, polar surface area) .
- End-to-End Automation: Deploy AI-driven platforms for autonomous synthesis and testing, accelerating lead compound identification .
Basic: What statistical methods validate triazinoquinazoline research findings?
Methodological Answer:
Ensure reproducibility through robust statistical frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
